cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione
Overview
Description
cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione: is a chemical compound that features a cyclohexyl ring with a hydroxyl group and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione typically involves the reaction of cyclohexanone with phthalic anhydride in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the cyclohexyl ring can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The isoindole-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed:
- Oxidation of the hydroxyl group can lead to the formation of cyclohexanone derivatives.
- Reduction of the isoindole-1,3-dione moiety can yield isoindoline derivatives.
- Substitution reactions can produce various substituted cyclohexyl-isoindole derivatives.
Scientific Research Applications
Chemistry: cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The hydroxyl group and isoindole-1,3-dione moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- cis-2-(3-Hydroxy-cyclohexyl)-isoindoline-1,3-dione
- trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione
- 2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione
Uniqueness: cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione is unique due to its specific cis-configuration, which can influence its chemical reactivity and biological activity. The presence of both a hydroxyl group and an isoindole-1,3-dione moiety provides a versatile platform for various chemical modifications and interactions.
Properties
IUPAC Name |
2-[(1S,3R)-3-hydroxycyclohexyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2/t9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLDVWHNOYBREN-VHSXEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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